

toxicological effects of Metolachlor OA on aquatic life

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metolachlor OA

Cat. No.: B124071

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Effects of Metolachlor Oxanilic Acid (OA) on Aquatic Life

Introduction

Metolachlor is a widely utilized chloroacetanilide herbicide employed for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans^{[1][2]}. In the environment, particularly in soil and water, metolachlor degrades into several metabolites^[2]. Among the most significant and frequently detected are metolachlor oxanilic acid (OA) and metolachlor ethanesulfonic acid (ESA)^{[2][3]}. **Metolachlor OA** is formed through microbial degradation processes in the soil^[2]. Due to its persistence and mobility, **Metolachlor OA** is often found in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms^{[3][4]}. This document provides a comprehensive technical overview of the toxicological effects of **Metolachlor OA** on aquatic life, summarizing quantitative data, detailing experimental protocols, and visualizing key processes and pathways.

Quantitative Toxicity Data

The toxicity of **Metolachlor OA** and its parent compound, Metolachlor, has been assessed across various aquatic species. The following tables summarize the key quantitative data from ecotoxicological studies.

Table 1: Toxicological Effects of **Metolachlor OA** on Aquatic Invertebrates

Species	Endpoint	Concentration (µg/L)	Exposure Duration	Observed Effects	Reference
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	4.2	45 days	Significantly lower growth; decreased activity of superoxide dismutase, catalase, and glutathione S-transferase.	[5][6]
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	42	45 days	In addition to the above, delayed ontogenetic development, lower reduced glutathione levels, and lipid peroxidation; histopathological alterations in hepatopancreas and gills.	[5][6]
Marbled Crayfish (<i>Procambarus</i> <i>s. virginialis</i>)	Chronic	420	45 days	Effects consistent with the 42 µg/L exposure, including significant growth reduction,	[5][6]

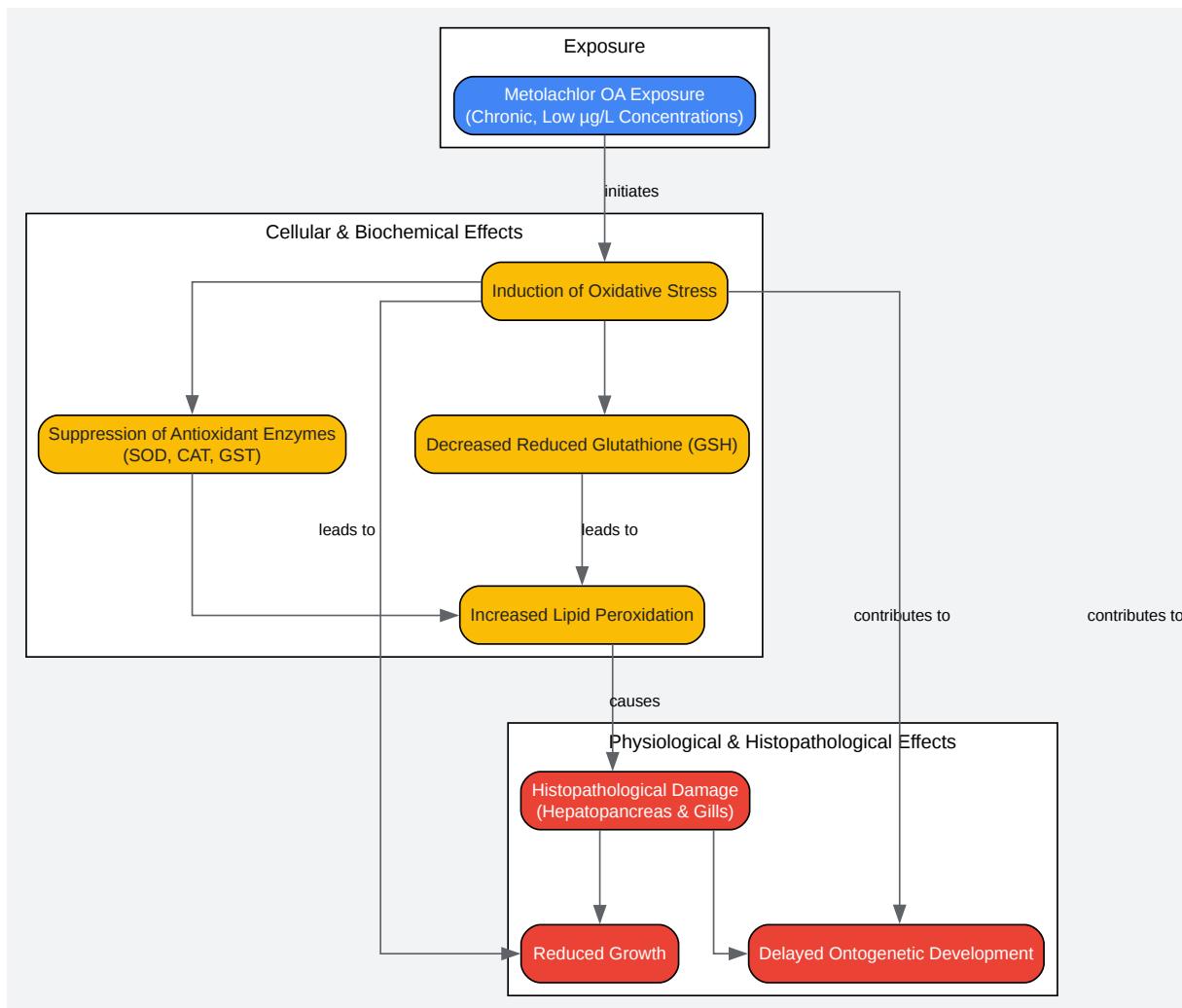
				developmental delays, and histopathological damage.
Marbled Crayfish (<i>Procambarus virginalis</i>)	Long-term	4.2 and 42	28 days	Significant differences in biochemical haemolymph profile (lactate, ALT, AST), lipid peroxidation, and antioxidant parameters (catalase, GST, reduced glutathione). Effects persisted after a 28-day recovery period. [7]

Table 2: Toxicological Effects of Parent Compound Metolachlor on Various Aquatic Organisms

Organism Class	Species	Endpoint	Concentration (µg/L)	Exposure Duration	Reference
Fish	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-h LC50	3,000	96 hours	[8]
	Bluegill				
	Sunfish (<i>Lepomis macrochirus</i>)	96-h LC50	15,000	96 hours	[8]
	Fathead Minnow (<i>Pimephales promelas</i>)	Chronic MATC	780 - 1,600	35 days	[9]
Invertebrates	Water Flea (<i>Daphnia magna</i>)	48-h LC50	25,100	48 hours	[8][9]
Chironomus tentans	72-h EC58 (Immobilization)	1,000		72 hours	[10][11]
Chironomus tentans	72-h NOEC (Immobilization)	100		72 hours	[10]
Algae	Pseudokirchneriella subcapitata	120-h EbC50	8	120 hours	[12]
Microalga	24-h EC50 (Cell density)	5.5 - 341		24 hours	[10]
Microalga	4-7 day NOEC	1		4-7 days	[10]
Macrophytes	Lemna sp. (Frond)	96-h EC50	343	96 hours	[10]

number)

	96-h NOEC			
Lemna sp.	(Frond number)	187	96 hours	[10]



Toxicological Mechanisms and Effects of Metolachlor OA

Studies on marbled crayfish have shown that chronic exposure to environmentally relevant concentrations of **Metolachlor OA** can induce a range of sublethal toxicological effects. The primary mechanism appears to be the induction of oxidative stress, leading to a cascade of adverse cellular and physiological outcomes.

At concentrations as low as 4.2 µg/L, **Metolachlor OA** caused a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)[5][6]. This enzymatic suppression impairs the organism's ability to neutralize reactive oxygen species (ROS), leading to cellular damage.

At higher concentrations (42 and 420 µg/L), these effects are exacerbated, resulting in delayed ontogenetic development and significant histopathological alterations in the hepatopancreas and gills[5][6]. Changes in the gills included hemocytic infiltration and enlargement of the intralamellar space, while the hepatopancreas showed structural changes in various cell types[5][6]. These findings indicate that **Metolachlor OA** disrupts critical physiological functions, including growth, development, and detoxification, primarily through the disruption of the antioxidant defense system.

[Click to download full resolution via product page](#)

Logical pathway of **Metolachlor OA** toxicity in marbled crayfish.

Experimental Protocols

The following section details the methodology employed in key studies assessing the chronic toxicity of **Metolachlor OA**. The protocol described is based on the study of early life stages of marbled crayfish (*Procambarus virginalis*) by Velišek et al. (2018)[5][6].

1. Test Organism and Acclimation:

- Species: Early life stages of marbled crayfish (*Procambarus virginalis*).
- Acclimation: Animals are acclimated to laboratory conditions prior to the experiment to reduce stress and ensure baseline health.

2. Experimental Design:

- Test Type: Chronic, semi-static exposure.

- Duration: 45 days.

• Test Concentrations:

- Control (no **Metolachlor OA**).
- E1: 4.2 µg/L (Environmentally relevant concentration).
- E2: 42 µg/L.
- E3: 420 µg/L.

- Test Solutions: Prepared using analytical grade **Metolachlor OA**. Solutions are renewed periodically to maintain target concentrations. All solutions are stored at 4°C and protected from light[5].

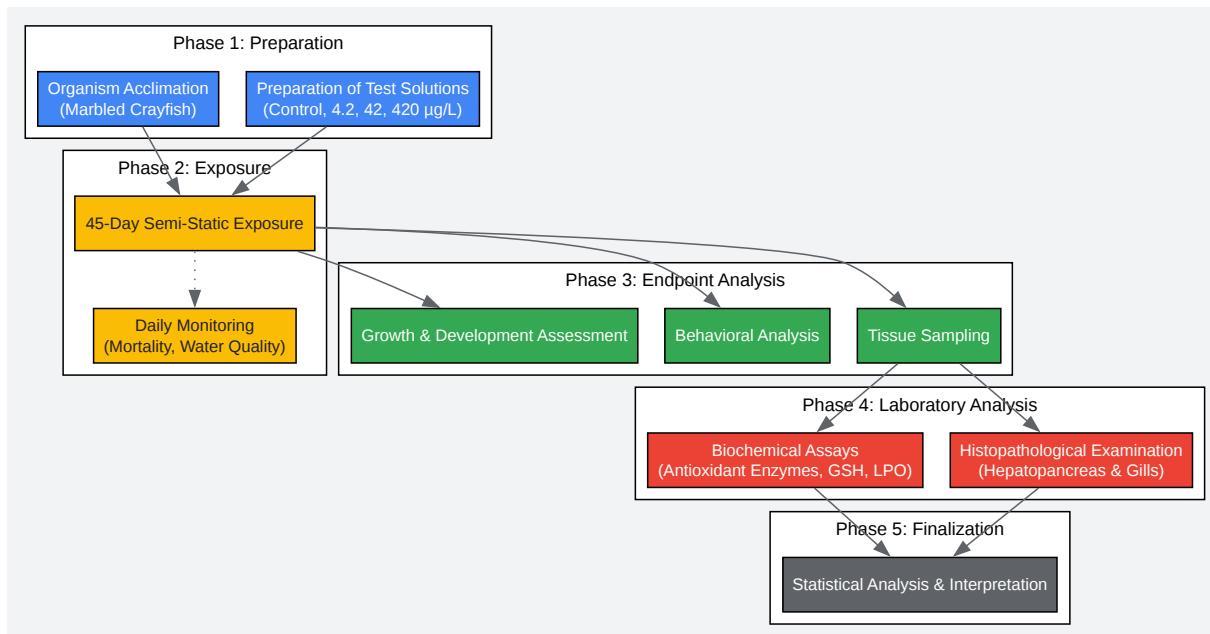
3. Exposure Conditions:

- Test Vessels: Crayfish are housed in appropriate test chambers with controlled water quality parameters (temperature, pH, dissolved oxygen).

- Feeding: Organisms are fed a standard diet throughout the exposure period.

4. Endpoint Assessment: A range of endpoints are measured to assess the toxicological impact:

- Mortality: Recorded daily.
- Growth: Measured as changes in weight and length at the beginning and end of the exposure period.
- Ontogenetic Development: Monitored throughout the study to identify any delays or abnormalities in developmental stages.
- Behavior: Assessed to detect changes in activity, movement speed, and total distance moved[6].
- Biochemical Analysis (Oxidative Stress Biomarkers):


- At the end of the exposure, tissue samples (e.g., hepatopancreas, gills) are collected.
- Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione S-transferase) are measured using spectrophotometric methods.
- Levels of reduced glutathione (GSH) and lipid peroxidation (often measured as TBARS) are quantified.

- Histopathology:

- Tissues (hepatopancreas and gills) are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
- Microscopic examination is performed to identify cellular damage, inflammation, or other pathological changes[5][6].

5. Data Analysis:

- Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between the control and exposure groups for each endpoint.

[Click to download full resolution via product page](#)

Workflow for chronic toxicity testing of **Metolachlor OA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chronic toxicity of metolachlor OA on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of S-metolachlor and its degradation product metolachlor OA on marbled crayfish (Procambarus virginalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. waterquality.gov.au [waterquality.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [toxicological effects of Metolachlor OA on aquatic life]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124071#toxicological-effects-of-metolachlor-oa-on-aquatic-life>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com